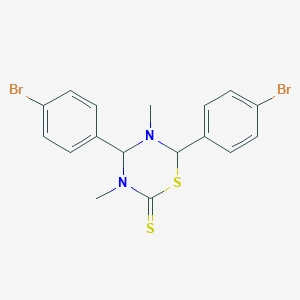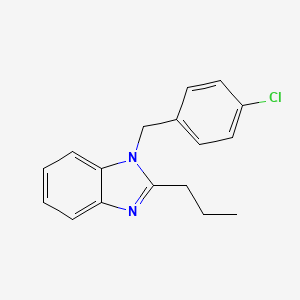
4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with carbon disulfide and formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiadiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfur atom in the thiadiazinane ring can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different sulfur oxidation states.
Scientific Research Applications
Chemistry
In chemistry, 4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and photophysical properties.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through its sulfur and nitrogen atoms makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis(4-chlorophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione
- 4,6-Bis(4-fluorophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione
- 4,6-Bis(4-methylphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione
Uniqueness
Compared to similar compounds, 4,6-Bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interaction with other molecules. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to form stable complexes with various targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C17H16Br2N2S2 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
4,6-bis(4-bromophenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C17H16Br2N2S2/c1-20-15(11-3-7-13(18)8-4-11)21(2)17(22)23-16(20)12-5-9-14(19)10-6-12/h3-10,15-16H,1-2H3 |
InChI Key |
RYLZKTYONBXSTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C(=S)SC1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-8-(3,4-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11049330.png)
![1-(4-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11049342.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11049356.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11049358.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11049360.png)
![1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11049366.png)
![4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole](/img/structure/B11049367.png)
![1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11049373.png)
![1-(2,4-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11049379.png)

![2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11049387.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049392.png)
![4,4,5-trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11049398.png)
